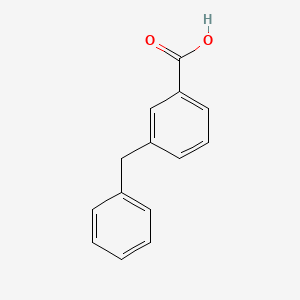

3-benzylbenzoic Acid

Vue d'ensemble

Description

3-Benzylbenzoic Acid: is an organic compound with the molecular formula C₁₄H₁₂O₂. It is a derivative of benzoic acid, where a benzyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Benzylbenzoic Acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

- Friedel-Crafts Acylation:

- Reaction:

C₆H₅CH₂C₆H₅ + C₆H₅COClAlCl₃C₆H₅CH₂C₆H₄COC₆H₅+HCl

Reactants: Benzylbenzene, Benzoyl Chloride

Catalyst: Aluminum Chloride (AlCl₃)

Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzylbenzoic Acid undergoes various chemical reactions, including:

-

Oxidation:

- Reagents: Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)

- Conditions: Acidic or basic medium, elevated temperatures.

- Products: Benzoic Acid derivatives.

-

Reduction:

- Reagents: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄)

- Conditions: Anhydrous conditions, typically at room temperature.

- Products: Benzyl alcohol derivatives.

-

Substitution:

- Reagents: Halogens (e.g., Bromine, Chlorine), Nitrating agents.

- Conditions: Varies depending on the reagent, often requires a catalyst.

- Products: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Chemistry: 3-Benzylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic acids on proteins and enzymes.

Medicine: Although not a drug itself, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Benzylbenzoic Acid involves its interaction with molecular targets through its aromatic and carboxylic acid functional groups. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues, influencing the activity of the target molecules.

Comparaison Avec Des Composés Similaires

- Benzoic Acid: A simpler aromatic carboxylic acid without the benzyl group.

- Benzyl Benzoate: An ester formed from benzoic acid and benzyl alcohol.

- 3-Benzoylbenzoic Acid: A compound with a benzoyl group instead of a benzyl group at the third position.

Uniqueness: 3-Benzylbenzoic Acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and allows for diverse applications in synthesis and research.

Activité Biologique

3-Benzylbenzoic acid (CHO), a compound characterized by its unique structure comprising a benzyl group attached to a benzoic acid moiety, has garnered attention in various biological studies. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial properties, potential applications in insect control, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a central benzoic acid structure with a benzyl substituent at the 3-position. The presence of both aromatic rings contributes to its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable investigation focused on the inhibition of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. The study modified various benzyl and benzoyl benzoic acid derivatives, including this compound, leading to promising results against Streptococcus pneumoniae and Staphylococcus aureus.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The derivative C3 exhibited an MIC of 256 μg/mL against S. pneumoniae, while structural modifications improved this to as low as 8 μg/mL for certain derivatives .

- Mechanism of Action : The compounds were found to inhibit the β’CH-σ interaction in RNAP, effectively blocking transcription processes in bacteria .

Insecticidal Activity

Insect control is another significant area where this compound derivatives have shown potential. Research into larvicidal activity against Aedes aegypti, a vector for several viral diseases, indicated that certain compounds within this class could serve as effective insecticides.

Study Insights:

- Larvicidal Activity : Compounds derived from the benzodioxole group demonstrated effective larvicidal properties with LC50 values ranging from 28.9 μM to higher concentrations, indicating their potential as alternatives to traditional insecticides .

- Safety Profile : The evaluated compounds exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for further development .

Pharmacological Applications

Beyond antimicrobial and insecticidal activities, this compound has been explored for its broader pharmacological implications:

- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Antiplatelet Activity : Research has indicated that certain analogs exhibit antiplatelet effects comparable to aspirin, providing insights into their potential cardiovascular benefits .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

| Activity | Tested Compound | Target Organism/Cell Type | Effect | MIC/LC50 (μg/mL or μM) |

|---|---|---|---|---|

| Antimicrobial | C3 | Streptococcus pneumoniae | Inhibition of growth | 256 (initial), 8 (modified) |

| Larvicidal | Benzodioxole Derivatives | Aedes aegypti | Larvicidal activity | LC50: 28.9 |

| Antioxidant | Various Derivatives | Human cells | Antioxidant activity | IC50 varies |

| Antiplatelet | Selected Analogues | Rabbit platelets | Inhibition of aggregation | IC50: ~70 |

Propriétés

IUPAC Name |

3-benzylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUFYYNKCXXKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-54-2 | |

| Record name | 3-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.